molecular formula C17H15FN2S2 B381013 2-Fluorobenzyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide CAS No. 315682-85-0

2-Fluorobenzyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide

Cat. No.: B381013
CAS No.: 315682-85-0
M. Wt: 330.4g/mol
InChI Key: WHCWGLIMIAJMOY-UHFFFAOYSA-N
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Description

2-Fluorobenzyl 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl sulfide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorobenzyl group attached to a tetrahydrobenzothieno pyrimidinyl sulfide core, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorobenzyl 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl sulfide typically involves multiple steps, starting with the preparation of the benzothieno pyrimidine core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The fluorobenzyl group is then introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiol group on the benzothieno pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Fluorobenzyl 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorobenzyl moiety .

Scientific Research Applications

2-Fluorobenzyl 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluorobenzyl 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl sulfide involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the benzothieno pyrimidine core can modulate biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluorobenzyl 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl sulfide is unique due to its specific substitution pattern and the presence of the fluorobenzyl group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

4-[(2-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2S2/c18-13-7-3-1-5-11(13)9-21-16-15-12-6-2-4-8-14(12)22-17(15)20-10-19-16/h1,3,5,7,10H,2,4,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCWGLIMIAJMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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